2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
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Overview
Description
2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofurans, which are compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable phenol derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. The cyclization to form the benzofuran ring often requires the use of strong acids or bases as catalysts and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and neuroprotective agents.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzofuran ring structure is known to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
Uniqueness
Compared to these similar compounds, 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one stands out due to its benzofuran ring structure, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group further distinguishes it, providing a balance of hydrophobicity and reactivity that is valuable in various applications.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H9F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6H,3-4H2,1H3 |
InChI Key |
JOBGRBCGAAXBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=O)C(F)(F)F |
Origin of Product |
United States |
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